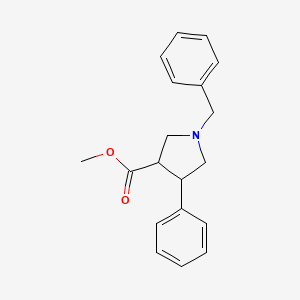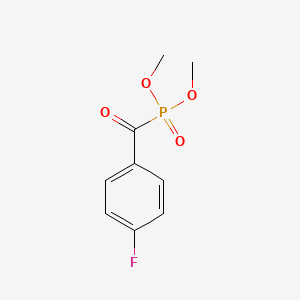
Dimethyl (4-fluorobenzoyl)phosphonate
Descripción general
Descripción
Dimethyl (4-fluorobenzoyl)phosphonate (DFBP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFBP is a phosphonate ester that contains a fluorine atom and a benzoyl group. It has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science, due to its versatile chemical reactivity and stability.
Aplicaciones Científicas De Investigación
-
Application in Material Science
- Summary of Application : Dimethyl (4-fluorobenzoyl)phosphonate is used in the synthesis of fluorinated phosphorus-containing copolymers . These copolymers have potential applications as anti-corrosion coatings .
- Methods of Application : A series of fluorinated-phosphonic acid methacrylates were synthesized by free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers . The copolymers were then immobilized as a monolayer film to the surface of 316L stainless steel .
- Results or Outcomes : The surfaces were analyzed using various techniques and contact angles as high as 128° were recorded for some copolymer functionalized surfaces . Results also demonstrated that the polymer films proved stable to hydrolysis over several weeks of immersion in water .
-
Application in Organic Chemistry
- Summary of Application : Dimethyl (4-fluorobenzoyl)phosphonate can be used in the hydrolysis of phosphinates and phosphonates . This process is important for the preparation of phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds .
- Methods of Application : The hydrolysis of phosphinates and phosphonates can take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
-
Application in Polymer Science
- Summary of Application : Dimethyl (4-fluorobenzoyl)phosphonate is used in the synthesis of bio-based rigid polyurethane foams (bio-PUFs) to improve their flame retardant properties .
- Methods of Application : A novel and reactive phosphorous sunflower oil-based biopolyol was used to produce bio-PUFs, and expandable graphite (EG) and dimethyl methyl phosphonate (DMMP) were incorporated to bio-PUFs . The amount of biopolyol was fixed at 50 php (per hundred grams of polyol), and the amounts of EG and/or DMMP were varied in the range of 10–20 php .
- Results or Outcomes : The thermal conductivity values of bio-PUF composites varied in the range of 28.72–32.51 mW/ (mK), the compressive strength values of biocomposite foams were lower than that of reference petroleum-based foam . Thermogravimetric analysis showed that the onset of decomposition of DMMP-containing biocomposites decreased to 182.9 °C . The limiting oxygen index (LOI) value of the dPUF/10E/10D foam increased to 25.7% (by about 32%) .
-
Application in Flame Retardant Materials
- Summary of Application : Dimethyl Methyl Phosphonate (DMMP) was synthesized via the MichaelisArbuzov rearrangement in the normal pressure and N2 atmosphere using a novel and can be used repeatedly catalyst .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Application in Medicinal Chemistry
- Summary of Application : Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .
- Methods of Application : The hydrolysis of phosphinates and phosphonates can take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes : The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
-
Application in Chemical Biology
- Summary of Application : Hydroxy- and amino-phosphonates and -bisphosphonates are of interest as effective in medicinal and industrial chemistry . For example, hydroxy bisphosphonates are well-known bone disease drug candidates .
- Methods of Application : Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo the hydrolysis process readily .
- Results or Outcomes : The hydrolysis process gives valuable materials with wide applications in pharmaceutical and agriculture .
Propiedades
IUPAC Name |
dimethoxyphosphoryl-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIEPEHIDSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551019 | |
| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (4-fluorobenzoyl)phosphonate | |
CAS RN |
89198-46-9 | |
| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)
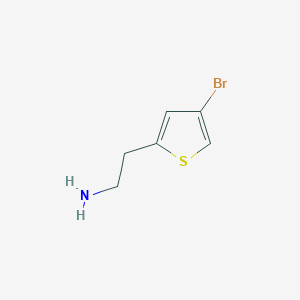
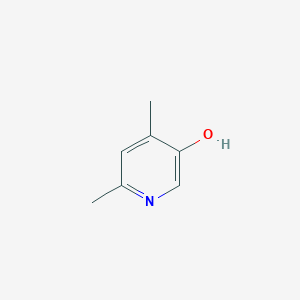
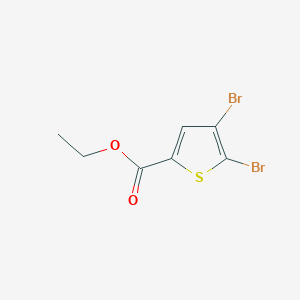
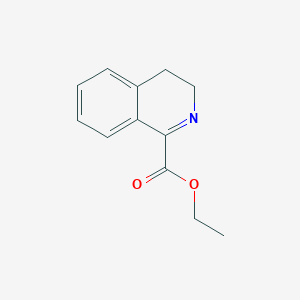
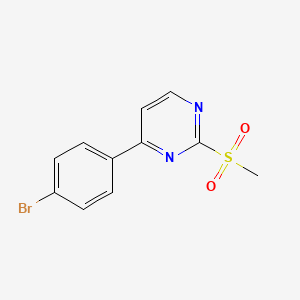
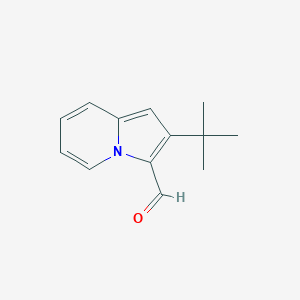
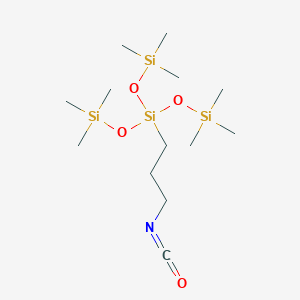
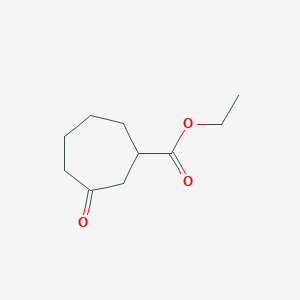

![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)
![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)
